9-Bromo-10-phenylanthracene

概要

説明

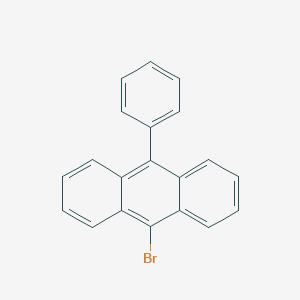

9-Bromo-10-phenylanthracene is an organic compound with the molecular formula C20H13Br. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a bromine atom at the 9th position and a phenyl group at the 10th position of the anthracene core. This compound is typically a yellow-white solid powder at room temperature and is commonly used as an intermediate in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: 9-Bromo-10-phenylanthracene can be synthesized using a Suzuki coupling reaction. The starting material, 9,10-dibromoanthracene, reacts with phenylboronic acid in the presence of a palladium catalyst (Pd(PPh3)4) and a base such as potassium carbonate (K2CO3) in a solvent mixture of toluene, ethanol, and water. The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction remains a standard approach due to its efficiency and high yield. The reaction conditions, such as temperature, solvent choice, and catalyst loading, can be optimized for large-scale production .

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as phenylboronic acid, to form different derivatives.

Oxidation and Reduction Reactions: Although specific oxidation and reduction reactions for this compound are not extensively documented, anthracene derivatives generally undergo such reactions under appropriate conditions.

Common Reagents and Conditions:

Suzuki Coupling: Phenylboronic acid, Pd(PPh3)4, K2CO3, toluene, ethanol, water.

Major Products:

Substitution Products: Various phenyl-substituted anthracenes.

Oxidation Products: Anthraquinones and other oxidized derivatives.

科学的研究の応用

OLED Materials

Organic Light-Emitting Diodes (OLEDs) are one of the primary applications of 9-Bromo-10-phenylanthracene. This compound is utilized as an emissive layer due to its favorable photophysical properties, including high fluorescence quantum yield and suitable energy levels for efficient exciton formation. The compound's ability to emit light when subjected to an electric current makes it a valuable component in OLED technology.

Key Characteristics:

- Molecular Formula: C20H13Br

- Molecular Weight: 333.23 g/mol

- Melting Point: 154°C to 158°C

- Solubility: Insoluble in water; soluble in hot toluene and dimethylformamide .

Photophysical Studies

Research into the photophysical properties of this compound has revealed its potential as a model compound for studying the effects of substitutions on anthracene derivatives. The compound exhibits distinct absorption and emission characteristics that can be finely tuned through chemical modifications.

Photophysical Properties:

- The compound's fluorescence quantum yield is influenced by its substitution pattern, which affects intersystem crossing rates and triplet state energies .

- DFT (Density Functional Theory) calculations have been employed to understand the excited state dynamics and energy level spacings, which are crucial for optimizing its use in photonic applications.

Triplet-Triplet Annihilation Upconversion

This compound has been investigated for its role in triplet-triplet annihilation upconversion (TTA-UC) systems. In these systems, the compound acts as an annihilator, facilitating the conversion of low-energy photons into higher-energy emissions through a series of triplet state interactions.

Case Studies:

- In experiments utilizing platinum octaethylporphyrin as a sensitizer, derivatives including this compound demonstrated upconversion quantum yields that slightly exceeded those of benchmark compounds like 9,10-diphenylanthracene .

Advantages:

- High efficiency in solid-state applications has been noted when incorporating this compound into polymeric or gel matrices, enhancing the performance of TTA systems .

Summary of Applications

The following table summarizes the key applications and characteristics of this compound:

| Application | Description |

|---|---|

| OLEDs | Used as an emissive layer due to high fluorescence quantum yield and suitable energy levels. |

| Photophysical Studies | Serves as a model for studying anthracene derivatives; influences absorption/emission properties. |

| Triplet-Triplet Annihilation | Acts as an annihilator in TTA systems; enhances photon conversion efficiency in solid-state matrices. |

作用機序

The mechanism by which 9-Bromo-10-phenylanthracene exerts its effects is primarily related to its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in applications like OLEDs and photon upconversion. The molecular targets and pathways involved include the interaction with light and the subsequent emission of fluorescence .

類似化合物との比較

9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications like OLEDs and photon upconversion.

9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: Another derivative with altered photophysical properties due to the presence of electron-withdrawing groups.

Uniqueness: 9-Bromo-10-phenylanthracene is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and valuable in developing new materials with specific properties .

生物活性

9-Bromo-10-phenylanthracene (CAS Number: 23674-20-6) is an organic compound belonging to the anthracene family, characterized by the presence of a bromine atom and a phenyl group. Its molecular formula is with a molecular weight of approximately 333.23 g/mol. This compound has garnered attention due to its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and as a fluorescent probe in biological studies.

- Molecular Structure : The structure of this compound features a planar arrangement conducive to π-π stacking interactions, which are critical for its electronic properties.

- Physical Properties :

- Melting Point : 156 °C

- Solubility : Soluble in non-polar solvents like toluene and insoluble in water, which influences its biological applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis via the activation of caspases and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| PC3 (Prostate Cancer) | 20 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The compound's mechanism may involve disruption of bacterial cell membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

Phototoxicity and Fluorescence

The compound's photophysical properties have made it a candidate for use as a fluorescent probe in biological imaging. Its ability to generate reactive oxygen species (ROS) upon light activation suggests potential applications in photodynamic therapy.

Case Studies

-

In Vivo Studies on Tumor Growth Inhibition

A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The treatment was well-tolerated with no observed acute toxicity. -

Fluorescent Probe Applications

In a research project focused on cellular imaging, this compound was utilized as a fluorescent marker. The results indicated effective cellular uptake and bright fluorescence under UV light, facilitating visualization of cellular structures.

Safety and Environmental Impact

While the compound shows promising biological activity, it is essential to consider its environmental impact. Hazard statements indicate that it may cause long-lasting harmful effects to aquatic life, necessitating careful handling and disposal practices.

特性

IUPAC Name |

9-bromo-10-phenylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Br/c21-20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGGVVHVBFMGSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400022 | |

| Record name | 9-bromo-10-phenylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23674-20-6 | |

| Record name | 9-bromo-10-phenylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Bromo-10-phenyl-anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。